Chlorine azide

Description

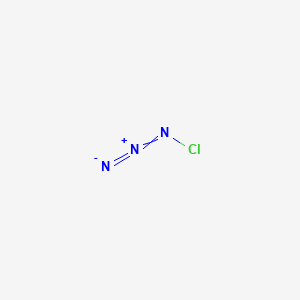

Structure

3D Structure

Properties

CAS No. |

13973-88-1 |

|---|---|

Molecular Formula |

ClN3 |

Molecular Weight |

77.47 g/mol |

InChI |

InChI=1S/ClN3/c1-3-4-2 |

InChI Key |

ZGNIYAPHJAPRMA-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=NCl |

Canonical SMILES |

[N-]=[N+]=NCl |

Other CAS No. |

13973-88-1 |

Origin of Product |

United States |

Foundational & Exploratory

Chlorine Azide: A Comprehensive Technical Guide on its Discovery, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorine azide (B81097) (ClN₃) is a highly reactive and explosive inorganic compound first synthesized in 1908. This document provides an in-depth technical overview of its discovery, historical context, synthesis, physicochemical properties, and decomposition pathways. Detailed experimental protocols for its preparation, with a strong emphasis on modern, safer in-situ generation techniques, are presented. All quantitative data are summarized in structured tables for clarity. Furthermore, key reaction and decomposition pathways are visualized using logical diagrams to aid in understanding its complex chemistry. This guide is intended for researchers and professionals who require a thorough understanding of chlorine azide for its potential applications in chemical synthesis, bearing in mind its significant hazards.

Discovery and Historical Context

Chlorine azide was first synthesized and characterized by the German chemist Friedrich Raschig in 1908.[1] His work was published in the "Berichte der deutschen chemischen Gesellschaft." Raschig, a student of Robert Wilhelm Bunsen, was a prominent chemist who also developed the Raschig process for producing hydroxylamine (B1172632) and the Olin Raschig process for hydrazine.

The discovery of chlorine azide occurred within a flourishing period of azide chemistry. The parent compound, hydrazoic acid (HN₃), had been discovered by Theodor Curtius in the 1890s. This era also saw the development of the Curtius rearrangement, a key reaction involving acyl azides. The synthesis of the first organic azide, phenyl azide, by Peter Griess in 1864 laid the groundwork for this field. Raschig's synthesis of chlorine azide expanded the family of halogen azides and opened new avenues for studying the reactivity of the azide functional group.

Physicochemical Properties

Chlorine azide is a yellow-orange liquid or a colorless gas with a pungent odor.[1] It is notoriously unstable and can detonate spontaneously at any temperature, making its isolation and handling in concentrated form extremely hazardous.[1] It is soluble in a range of organic solvents but only slightly soluble in water.[1]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | ClN₃ | [2] |

| Molar Mass | 77.47 g/mol | [2] |

| Appearance | Yellow-orange liquid; colorless gas | [1] |

| Melting Point | -100 °C | [3] |

| Boiling Point | -15 °C | [1] |

| Density | Data not available in search results | |

| Shock Sensitivity | Extreme | [1] |

| Friction Sensitivity | Extreme | [1] |

| Spectral Data | Wavenumber (cm⁻¹) / Wavelength (nm) | Notes | Reference(s) |

| Infrared (IR) Absorption | ~2160-2120 | Asymmetric stretch of the azide group | |

| ~1143 | Symmetric stretch of the azide group | ||

| ~723 | N-Cl stretching vibration | ||

| 818 and 824 | New bands appearing upon photolysis | ||

| UV-Vis Absorption (λmax) | Data not available in search results |

Synthesis and Experimental Protocols

Two primary methods for the synthesis of chlorine azide have been reported. Due to the compound's extreme instability, modern applications predominantly utilize in-situ generation.

Historical Synthesis: Chlorine Gas and Silver Azide

This method involves passing chlorine gas over silver azide. While historically significant, this method is fraught with danger due to the handling of both explosive silver azide and the gaseous, explosive product.

Experimental Workflow: Historical Synthesis of Chlorine Azide

Caption: Historical synthesis of chlorine azide.

Modern In-Situ Synthesis: Hypochlorite (B82951) and Sodium Azide

A safer and more practical approach involves the in-situ generation of chlorine azide from sodium hypochlorite and sodium azide in the presence of a weak acid, such as acetic acid. The chlorine azide is generated slowly and immediately trapped by a substrate present in the reaction mixture, preventing the accumulation of dangerous concentrations of the explosive compound. This method is particularly useful for the azidochlorination of alkenes.

Experimental Protocol: In-situ Generation and Trapping of Chlorine Azide for Azidochlorination of Alkenes

Materials:

-

Sodium azide (NaN₃)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Acetic acid (CH₃COOH)

-

Alkene substrate

-

Organic solvent (e.g., dichloromethane)

-

Water

Procedure:

-

Reaction Setup: The reaction is typically carried out in a biphasic medium. The alkene substrate is dissolved in an organic solvent.

-

Reagent Addition: An aqueous solution of sodium azide and sodium hypochlorite is added to the stirred solution of the alkene.

-

Initiation: Acetic acid is added slowly to the biphasic mixture. The acid protonates the hypochlorite to form hypochlorous acid (HOCl), which then reacts with sodium azide to generate chlorine azide in situ.

-

Reaction: The generated chlorine azide is immediately trapped by the alkene at the aqueous-organic interface to form the 1,2-azidochloride product.

-

Workup: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the product.

Experimental Workflow: In-situ Synthesis and Trapping of Chlorine Azide

Caption: In-situ synthesis and trapping of chlorine azide.

Decomposition Pathways

The extreme instability of chlorine azide leads to its facile decomposition under various conditions, primarily through thermal and photochemical pathways. The decomposition is highly exothermic and can be explosive.

Thermal Decomposition

Concentrated chlorine azide can detonate spontaneously at any temperature. The thermal decomposition is believed to proceed through the initial cleavage of the weak N-Cl bond, leading to the formation of a chlorine radical and an azide radical. The subsequent reactions of these highly reactive species result in the formation of nitrogen gas and other products. While the detailed mechanism in the gas or liquid phase is complex and can be influenced by conditions, the overall decomposition is a rapid, exothermic process.

Logical Pathway: Thermal Decomposition of Chlorine azide

Caption: Thermal decomposition of chlorine azide.

Photochemical Decomposition

The photolysis of chlorine azide has been studied, particularly in cryogenic matrices. Upon irradiation with UV light, chlorine azide decomposes to form nitrogen monochloride (NCl) and nitrogen gas. This process involves the cleavage of the N-N bond within the azide moiety.

Logical Pathway: Photochemical Decomposition of Chlorine Azide

Caption: Photochemical decomposition of chlorine azide.

Safety and Handling

Chlorine azide is an extremely sensitive and powerful explosive. It is sensitive to shock, friction, and heat. Concentrated forms should never be isolated or handled except by highly specialized personnel with appropriate protective measures in place.

Key Safety Precautions:

-

In-situ Generation: Whenever possible, chlorine azide should be generated in-situ and used immediately in a subsequent reaction to avoid its accumulation.

-

Personal Protective Equipment (PPE): Use of safety glasses, face shields, and appropriate gloves is mandatory. Operations should be conducted behind a blast shield.

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood.

-

Avoid Contamination: Do not allow chlorine azide to come into contact with metals, as this can lead to the formation of highly sensitive metal azides.

-

Dilution: Working with dilute solutions of chlorine azide significantly reduces the risk of detonation.

Conclusion

Chlorine azide remains a compound of significant interest to the chemical research community due to its unique reactivity. Its discovery by Friedrich Raschig was a notable milestone in the expanding field of azide chemistry. While its extreme instability and explosive nature pose significant handling challenges, modern in-situ generation techniques have made its use in organic synthesis, such as in azidochlorination reactions, more accessible and safer. A thorough understanding of its properties, synthesis, and decomposition pathways, coupled with stringent safety protocols, is paramount for any researcher intending to work with this hazardous yet synthetically valuable molecule.

References

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Chlorine Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorine azide (B81097) (ClN₃), a highly reactive and notoriously unstable inorganic compound, was first synthesized by Friedrich Raschig in 1908.[1] Unlike Raschig's other developments, such as the industrial processes for hydrazine (B178648) and phenol, a large-scale "Raschig synthesis" for chlorine azide has never been established due to its extreme sensitivity to shock, friction, and temperature, often leading to spontaneous and violent decomposition.[1] Consequently, its preparation is exclusively confined to laboratory-scale, typically for in situ applications where it is immediately consumed in a subsequent reaction. This guide provides a comprehensive overview of the laboratory synthesis of chlorine azide, focusing on the method analogous to Raschig's original work, which involves the reaction of sodium hypochlorite (B82951) with sodium azide in the presence of an acid. Detailed experimental protocols, quantitative data from representative applications, and critical safety protocols are presented to equip researchers with the necessary knowledge for its safe handling and utilization.

Introduction

Chlorine azide is a yellow-orange liquid or a colorless gas with a boiling point of -15 °C and a melting point of -100 °C.[1][2] It is soluble in various organic solvents but only slightly soluble in water.[1] The compound is of significant interest in synthetic chemistry, particularly in the azidochlorination of alkenes, providing a direct route to vicinal azidochlorides, which are versatile intermediates for the synthesis of nitrogen-containing compounds. However, its extreme instability necessitates specialized handling procedures to mitigate the risk of explosion. This document serves as a technical guide for the controlled generation and use of chlorine azide in a research setting.

Synthesis of Chlorine Azide

The most common and practical method for the laboratory synthesis of chlorine azide is the reaction of an alkali metal azide with a source of electrophilic chlorine, typically sodium hypochlorite, under acidic conditions. This method is a direct descendant of the work of Friedrich Raschig. Another reported method involves passing chlorine gas over silver azide.[1]

Reaction Mechanism

The synthesis proceeds via the protonation of hypochlorite to form hypochlorous acid (HOCl), which then reacts with hydrazoic acid (HN₃), formed from the protonation of sodium azide. The reaction can be summarized as follows:

-

Acidification of Sodium Hypochlorite: NaOCl + CH₃COOH ⇌ HOCl + CH₃COONa

-

Acidification of Sodium Azide: NaN₃ + CH₃COOH ⇌ HN₃ + CH₃COONa

-

Formation of Chlorine Azide: HOCl + HN₃ → ClN₃ + H₂O

The overall reaction is: NaOCl + NaN₃ + 2CH₃COOH → ClN₃ + 2CH₃COONa + H₂O

The following diagram illustrates the reaction pathway:

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Gaseous Chlorine Azide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlorine azide (B81097) is an extremely unstable and hazardous compound that can detonate spontaneously. Its synthesis and handling should only be attempted by experienced professionals in a controlled laboratory setting with appropriate safety measures in place. This document is intended for informational purposes only and does not constitute a recommendation or guide for the synthesis or use of chlorine azide.

Introduction

Chlorine azide (ClN₃) is a highly reactive and explosive inorganic compound that exists as a colorless gas at room temperature.[1] First synthesized in 1908, its intrinsic instability has limited its widespread application, yet it remains a subject of significant interest in various fields of chemical research, including the study of energetic materials and as a precursor in specialized organic synthesis.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of gaseous chlorine azide, with a focus on quantitative data, experimental methodologies, and safety considerations.

Physical Properties

Gaseous chlorine azide is characterized by its high volatility and extreme sensitivity. The available quantitative data on its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | ClN₃ | [1] |

| Molar Mass | 77.4731 g/mol | [1] |

| Appearance | Colorless gas | [1] |

| Melting Point | -100 °C (-148 °F; 173 K) | [1] |

| Boiling Point | -15 °C (5 °F; 258 K) | [1] |

| Solubility | Soluble in butane, pentane, benzene, methanol, ethanol, diethyl ether, acetone, chloroform, carbon tetrachloride, and carbon disulfide; slightly soluble in water. | [1] |

Chemical Properties and Reactivity

Chlorine azide is notoriously unstable and can decompose explosively without apparent provocation.[1] Its high reactivity stems from the weak N-Cl bond and the high energy content of the azide group.

Decomposition

The decomposition of chlorine azide can be initiated by various stimuli, including heat, shock, friction, and even exposure to light.

Thermal Decomposition: The thermal decomposition of gaseous chlorine azide is highly exothermic and can be explosive. While the precise mechanism and products in the gas phase are not well-documented due to the difficulty in studying the reaction safely, it is expected to decompose into nitrogen gas (N₂) and chlorine-containing species.

Photodissociation: The photodissociation of gaseous chlorine azide has been studied to understand its fundamental decomposition pathways. Upon absorption of ultraviolet light, chlorine azide can dissociate via two primary channels:

-

ClN₃ + hν → Cl + N₃

-

ClN₃ + hν → NCl + N₂

The branching ratio between these two pathways is dependent on the excitation wavelength.

Explosive Properties

Chlorine azide is classified as an extremely sensitive primary explosive.

| Property | Description | Source(s) |

| Shock Sensitivity | Extreme | [1] |

| Friction Sensitivity | Extreme | [1] |

Quantitative data on its detonation velocity and sensitivity to impact and friction are not available in the open literature, likely due to the extreme danger associated with handling the pure substance.

Reactivity with Other Substances

Chlorine azide reacts explosively with a variety of substances, including:

-

1,3-butadiene

-

Ethane

-

Ethene

-

Methane

-

Propane

-

Phosphorus

-

Silver azide

-

Sodium[1]

Contact with acid leads to decomposition, producing toxic and corrosive hydrogen chloride gas.[1]

Spectroscopic Properties

UV-Visible Spectroscopy

The UV-visible absorption spectrum of gaseous chlorine azide shows a broad absorption band in the ultraviolet region, with a maximum absorbance around 205 nm.

Caption: Logical flow of UV-Visible spectroscopy for chlorine azide.

Infrared Spectroscopy

Infrared spectroscopy of chlorine azide isolated in a solid argon matrix has been used to identify its vibrational frequencies. These studies are crucial for understanding the molecule's structure and bonding.

Mass Spectrometry

Due to its instability, obtaining a mass spectrum of pure chlorine azide is challenging. The fragmentation pattern would be expected to show peaks corresponding to the parent molecular ion (ClN₃⁺) and various fragments resulting from the loss of nitrogen atoms and/or the chlorine atom. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would lead to characteristic M+2 peaks for chlorine-containing fragments.[3]

Caption: Postulated fragmentation pathway of chlorine azide in mass spectrometry.

Experimental Protocols

Extreme Caution is Advised. The following are generalized descriptions of synthetic methods found in the literature. They are not intended to be detailed, standalone protocols.

Synthesis of Gaseous Chlorine Azide

Two primary methods for the preparation of chlorine azide have been reported:

-

Reaction of Chlorine Gas with Silver Azide: This method involves passing chlorine gas over silver azide.[1]

-

Reaction: 2 AgN₃ + Cl₂ → 2 AgCl + 2 N₃Cl

-

Warning: This reaction can be extremely hazardous and is prone to explosions.

-

-

In Situ Generation from Sodium Hypochlorite, Sodium Azide, and Acetic Acid: A safer, more controlled method involves the in situ generation of chlorine azide in a biphasic medium, where it is immediately trapped by a substrate.[2] This method is preferred for synthetic applications to avoid the isolation of pure chlorine azide.

-

Reaction: NaN₃ + NaOCl + CH₃COOH → ClN₃ + CH₃COONa + NaOH

-

Methodology: The reaction is typically carried out in a two-phase system (e.g., water and an organic solvent) containing the desired reactant. The chlorine azide is generated slowly in the aqueous phase and reacts at the interface with the substrate in the organic phase.[2]

-

Caption: Workflow for the in situ generation and trapping of chlorine azide.

Safe Handling and Disposal

Due to its extreme sensitivity, the following precautions are mandatory when working with or in the vicinity of chlorine azide:

-

Personal Protective Equipment (PPE): A full-face shield, blast shield, and appropriate protective clothing are essential.

-

Small Scale: Only minute quantities should be generated at any given time.

-

Avoid Isolation: Pure chlorine azide should not be isolated unless absolutely necessary and with extreme precautions. In situ generation and use is the strongly recommended approach.

-

No Friction or Impact: Avoid any mechanical shock or friction. Use ground-glass joints with caution and ensure they are properly lubricated. Do not use metal spatulas or other metal implements.[4]

-

Controlled Temperature: Reactions should be conducted at low temperatures to minimize the rate of decomposition.

-

Inert Atmosphere: Handling should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric components.

-

Disposal: Any unreacted chlorine azide should be destroyed in a controlled manner. This is typically achieved by reacting it with a suitable reducing agent in a dilute solution. All waste containing azides should be treated as hazardous and disposed of according to institutional and regulatory guidelines. Never dispose of azides down the drain, as they can react with metals in the plumbing to form highly explosive heavy metal azides.[4]

Conclusion

Gaseous chlorine azide is a compound of significant academic interest due to its unique chemical properties and high energy content. However, its extreme instability and explosive nature present substantial challenges to its study and application. This guide has summarized the available physical and chemical data, highlighting the gaps in the current body of knowledge, particularly in the areas of thermodynamics and quantitative explosive properties. Researchers and professionals who intend to work with or study this hazardous material must prioritize safety above all else and consult detailed safety protocols before commencing any experimental work.

References

Unveiling the Tautomeric Nature of Chlorine Azide: A Deep Dive into its Molecular Structure and Bonding

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of the molecular structure and bonding of chlorine azide (B81097) (ClN₃), a notoriously unstable yet chemically significant inorganic compound. This whitepaper, tailored for researchers, scientists, and professionals in drug development, synthesizes experimental data and theoretical insights to provide a detailed understanding of this hazardous material. The guide presents a nuanced view of chlorine azide's structure, highlighting its covalent nature with significant charge separation and the contribution of multiple resonance forms to its overall bonding picture.

Chlorine azide, a pale yellow gas at room temperature, is extremely sensitive and prone to explosive decomposition. Its high reactivity stems from the strained bonding within the azide moiety and the nature of the chlorine-nitrogen bond. Understanding the precise molecular geometry and electronic structure is crucial for handling this compound safely and for its application in synthetic chemistry, particularly in the introduction of the azide functionality into organic molecules.

Molecular Geometry: A Planar Structure with a Bent Azide Chain

The molecular structure of chlorine azide has been primarily elucidated through gas-phase microwave spectroscopy and supported by computational studies. The molecule is planar, with the chlorine atom and all three nitrogen atoms lying in the same plane. The azide group (N₃) is not linear, a significant feature of its structure.

A seminal study utilizing microwave spectroscopy provided the following structural parameters for the most abundant isotopic species, ³⁵ClN₃:

| Parameter | Value (Microwave Spectroscopy) |

| Bond Lengths | |

| Cl - N₁ | 1.745 ± 0.005 Å |

| N₁ - N₂ | 1.252 ± 0.005 Å |

| N₂ - N₃ | 1.133 ± 0.005 Å |

| Bond Angles | |

| ∠Cl - N₁ - N₂ | 108.7° ± 0.5° |

| ∠N₁ - N₂ - N₃ | 171.9° ± 0.5° |

These values indicate a significant deviation from a linear arrangement for the N₁-N₂-N₃ chain, which is a key characteristic of covalently bonded azides.

The Intricacies of Bonding: A Resonance Hybrid

The bonding in chlorine azide is best described as a resonance hybrid of several contributing structures. This delocalization of electrons is essential to understanding the molecule's stability (or lack thereof) and reactivity. The primary resonance structures illustrate the distribution of formal charges and the nature of the nitrogen-nitrogen bonds.

Caption: Resonance structures of chlorine azide.

The Cl-N bond is a single covalent bond. Within the azide group, the bonding is a mix of double and triple bond character, leading to the observed intermediate bond lengths. Ab initio calculations and analysis of the electron density distribution further support this model, indicating a significant polarization of the Cl-N bond, with the chlorine atom carrying a partial positive charge. This charge distribution is a key factor in the molecule's electrophilic reactivity.

Experimental Determination of Structure

The determination of the precise molecular structure of a highly reactive and unstable species like chlorine azide presents significant experimental challenges.

Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the rotational constants of gas-phase molecules, from which highly accurate molecular geometries can be derived.

Experimental Protocol:

-

Sample Preparation: Gaseous chlorine azide is synthesized immediately prior to introduction into the spectrometer. A common method involves the reaction of a dilute stream of chlorine gas with solid silver azide (AgN₃) or the in-situ reaction of sodium azide with a chlorinating agent. Due to its explosive nature, the concentration of chlorine azide is kept low, typically diluted in an inert gas like argon.

-

Introduction into Spectrometer: The gaseous mixture is introduced into a high-vacuum waveguide sample cell, which is often cooled to low temperatures to increase the population of the ground rotational state and enhance signal intensity.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Detection: As the frequency of the microwave radiation matches the energy difference between rotational energy levels of the molecule, absorption occurs. This absorption is detected, and the frequencies of these transitions are precisely measured.

-

Data Analysis: The measured transition frequencies are then fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) for different isotopic species of the molecule. From these rotational constants, the moments of inertia are calculated, which in turn allows for the precise determination of bond lengths and angles.

Caption: Workflow for microwave spectroscopy of chlorine azide.

Gas-Phase Electron Diffraction

While microwave spectroscopy provides highly precise data, gas-phase electron diffraction (GED) offers a complementary method for determining molecular structure.

Experimental Protocol:

-

Sample Preparation: Similar to microwave spectroscopy, a dilute gaseous sample of chlorine azide is prepared in-situ.

-

Electron Beam Interaction: A high-energy beam of electrons is fired through the effusing gas sample in a vacuum chamber.

-

Scattering and Detection: The electrons are scattered by the electric field of the molecules. The scattered electrons create a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The diffraction pattern, which consists of a series of concentric rings, is analyzed. The intensity and radial distribution of these rings are related to the internuclear distances within the molecule. By fitting the experimental scattering data to a theoretical model, the bond lengths, bond angles, and vibrational amplitudes can be determined.

Due to the inherent instability of chlorine azide, obtaining high-quality GED data is challenging, and often, structural parameters from microwave spectroscopy are used as constraints in the analysis of GED data to improve the accuracy of the determined structure.

Vibrational Spectroscopy: Probing the Bonds

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of chlorine azide, providing information about the strength and nature of its chemical bonds.

| Vibrational Mode | Frequency (cm⁻¹) (Gas Phase IR) | Description |

| ν₁ | ~2070 | Asymmetric N₃ stretch |

| ν₂ | ~1100 | Symmetric N₃ stretch |

| ν₃ | ~720 | Cl-N stretch |

| ν₄ | ~540 | N₃ bend |

| ν₅ | ~330 | Cl-N-N bend |

| ν₆ | (out-of-plane) | Torsional mode |

The high frequency of the asymmetric N₃ stretch is characteristic of the azide functional group. The relatively low frequency of the Cl-N stretch is indicative of a comparatively weak single bond, which is consistent with the molecule's high reactivity.

Conclusion

The molecular structure and bonding of chlorine azide are characterized by a planar geometry with a bent azide chain, and a covalent Cl-N bond with significant ionic character. The bonding is best described as a resonance hybrid, which accounts for the observed bond lengths and the molecule's reactivity. The determination of its structure through advanced experimental techniques like microwave spectroscopy provides crucial data for understanding this hazardous yet synthetically useful molecule. This technical guide serves as a critical resource for chemists and materials scientists working with or developing applications for energetic materials and azide-containing compounds.

An In-depth Technical Guide to Chlorine Azide (CAS Number: 13973-88-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorine azide (B81097) (ClN₃) is a highly reactive and dangerously explosive inorganic compound. First synthesized in 1908, its hazardous nature has historically limited its widespread application. However, modern synthetic methods, particularly those involving in situ generation, have enabled its safer use as a valuable reagent in organic synthesis, primarily for the azidochlorination of alkenes. This technical guide provides a comprehensive overview of the properties, synthesis, handling, and applications of chlorine azide, with a focus on safe laboratory practices.

Core Properties of Chlorine Azide

Chlorine azide is a yellow-orange liquid or a colorless gas at room temperature. It is notoriously unstable and can detonate spontaneously at any temperature, exhibiting extreme sensitivity to shock and friction. Due to its instability, many of its physical properties have been determined with caution and are best utilized in dilute solutions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of chlorine azide is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 13973-88-1 | [1] |

| Molecular Formula | ClN₃ | [1] |

| Molecular Weight | 77.473 g/mol | [1] |

| Appearance | Yellow-orange liquid; colorless gas | |

| Melting Point | -100 °C | [2] |

| Boiling Point | -15 °C | |

| Solubility | Soluble in butane, pentane, benzene, methanol, ethanol, diethyl ether, acetone, chloroform, carbon tetrachloride, and carbon disulfide; slightly soluble in water. | |

| Shock Sensitivity | Extreme | |

| Friction Sensitivity | Extreme |

Spectroscopic Data

Spectroscopic analysis of chlorine azide is challenging due to its instability. However, data has been obtained, providing insight into its molecular structure.

| Spectroscopy | Observed Data | Source(s) |

| ¹⁵N NMR | Chemical shifts and coupling constants have been recorded under triply labelled conditions. | [3] |

| Infrared (IR) Spectroscopy | The N-Cl stretching vibration is associated with a band at 723 cm⁻¹. Other bands at 2062, 1143, and 655 cm⁻¹ are associated with vibrations of the N₃ group. | [4] |

Synthesis of Chlorine Azide: From Hazardous Isolation to Safe In Situ Generation

Historically, chlorine azide was prepared by methods that involved its isolation, a practice now largely abandoned due to the extreme risk of explosion. Modern approaches focus on the in situ generation of chlorine azide, where it is immediately consumed in the reaction mixture, thereby avoiding its accumulation to dangerous concentrations.

Historical Synthesis Methods (Use with Extreme Caution)

Disclaimer: These methods are presented for informational purposes only and are not recommended. The isolation of pure chlorine azide is extremely dangerous.

Two classical methods for the preparation of chlorine azide are:

-

Reaction of Chlorine Gas with Silver Azide: Passing chlorine gas over silver azide.

-

Reaction of Sodium Hypochlorite (B82951) with Sodium Azide: The addition of an acid, such as acetic acid, to a solution of sodium hypochlorite and sodium azide.

Modern and Safer In Situ Generation and Azidochlorination of Alkenes

A significantly safer and more practical approach involves the slow, controlled generation of chlorine azide in a biphasic system in the presence of a substrate, such as an alkene, that will immediately trap it. This method, developed by Valiulin and Finn, provides a versatile one-pot method for the azidochlorination of alkenes.

This protocol is adapted from the work of Valiulin and Finn and is intended for trained professionals in a well-equipped laboratory with stringent safety measures in place.

Materials:

-

Sodium azide (NaN₃)

-

Sodium hypochlorite (NaOCl, commercial bleach solution)

-

Glacial acetic acid (AcOH)

-

Alkene substrate

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate in the chosen organic solvent (e.g., CH₂Cl₂).

-

In a separate container, prepare an aqueous solution of sodium azide and sodium hypochlorite.

-

Cool the alkene solution to 0 °C in an ice bath.

-

Slowly add the aqueous sodium azide/sodium hypochlorite solution to the stirring alkene solution.

-

To this biphasic mixture, add glacial acetic acid dropwise over a prolonged period. The slow addition is crucial to control the rate of chlorine azide formation.

-

Allow the reaction to stir at 0 °C until the starting material is consumed (monitor by TLC or GC).

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to destroy any remaining oxidizing agents.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-azidochloride product.

-

Purify the product by flash column chromatography.

Reaction Mechanisms and Logical Relationships

The addition of chlorine azide to alkenes can proceed through different mechanistic pathways, primarily polar and radical mechanisms, which can influence the regioselectivity and stereoselectivity of the reaction.

Proposed Reaction Mechanisms

The reaction of chlorine azide with an alkene can be initiated by either electrophilic attack (polar mechanism) or radical addition (radical mechanism).

Caption: Proposed polar and radical mechanisms for the azidochlorination of alkenes.

Experimental Workflow

The following diagram illustrates the general workflow for the safe, in situ generation and reaction of chlorine azide.

Caption: Workflow for the in situ azidochlorination of alkenes.

Safety, Handling, and Disposal

The paramount consideration when working with chlorine azide, even in situ, is safety. All operations should be conducted in a certified chemical fume hood behind a blast shield.

Safe Handling Practices

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves.

-

Scale: Perform reactions on the smallest scale possible.

-

Temperature Control: Maintain strict temperature control, as the reaction can be exothermic.

-

Avoid Friction and Shock: Do not use ground glass joints or metal spatulas.

-

Ventilation: Ensure adequate ventilation to prevent the buildup of toxic and explosive gases.

Quenching and Disposal

-

Quenching: At the end of the reaction, any unreacted chlorine azide and other oxidizing species must be quenched. A solution of sodium thiosulfate is effective for this purpose. The reaction should be quenched at a low temperature with slow addition of the quenching agent.

-

Disposal: All waste containing azide must be disposed of as hazardous waste according to institutional guidelines. Never pour azide-containing solutions down the drain, as this can lead to the formation of highly explosive heavy metal azides in the plumbing.

Conclusion

Chlorine azide is a potent reagent with significant potential in organic synthesis, particularly for the introduction of azide and chlorine functionalities across double bonds. While its inherent instability demands the utmost respect and adherence to strict safety protocols, modern in situ generation methods have made its use in the laboratory feasible and safer. This guide provides the foundational knowledge for researchers to handle and utilize chlorine azide responsibly in their synthetic endeavors, paving the way for further discoveries in chemical and pharmaceutical research.

References

The Precarious Nature of Concentrated Chlorine Azide: A Technical Guide to its Inherent Instability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlorine azide (B81097) (ClN₃) is a notoriously unstable and highly explosive compound. Its handling in a concentrated form is exceedingly dangerous and should only be attempted by experienced professionals with appropriate safety measures in place. This document is intended for informational purposes only and does not constitute a recommendation or endorsement for the synthesis or use of concentrated chlorine azide.

Executive Summary

Chlorine azide (ClN₃) is an inorganic compound recognized for its extreme and unpredictable explosive nature.[1] Concentrated forms of chlorine azide are highly sensitive to shock, friction, and heat, and may detonate spontaneously at any temperature without apparent provocation.[1][2] This technical guide provides a comprehensive overview of the inherent instability of concentrated chlorine azide, summarizing its hazardous properties, outlining protocols for its safe in situ generation and handling, and detailing its decomposition pathway. The information presented herein is critical for researchers, scientists, and drug development professionals who may encounter or consider the use of this hazardous material in their work.

Hazardous Properties of Chlorine Azide

The primary hazard associated with chlorine azide is its propensity to explode violently.[3] It is classified as an extremely sensitive explosive, with both its shock and friction sensitivity rated as "Extreme".[1] This high level of sensitivity means that even slight physical disturbances can be sufficient to initiate detonation.

Chlorine azide is also highly reactive and can undergo explosive reactions with a variety of substances, including:

Upon contact with acid, chlorine azide decomposes to produce toxic and corrosive hydrogen chloride gas.[1]

Table 1: Physical and Hazardous Properties of Chlorine Azide

| Property | Value/Description |

| Chemical Formula | ClN₃ |

| Molar Mass | 77.47 g/mol [4] |

| Appearance | Colorless gas; Yellow-orange liquid[1] |

| Melting Point | -100 °C[1] |

| Boiling Point | -15 °C[1] |

| Shock Sensitivity | Extreme[1] |

| Friction Sensitivity | Extreme[1] |

| Explosive Nature | May spontaneously detonate at any temperature[1] |

Safe Handling and In Situ Generation

Given the immense danger of handling concentrated chlorine azide, its isolation is strongly discouraged. For laboratory applications requiring chlorine azide as a reagent, in situ generation and immediate trapping is the recommended and safest approach.[5] This method avoids the accumulation of dangerous concentrations of the explosive compound.

Experimental Protocol: In Situ Generation and Trapping of Chlorine Azide for Azidochlorination of Alkenes

This protocol is based on the work of Valiulin, R. A., Mamidyala, S., & Finn, M. G. (2015).[5]

Objective: To safely generate chlorine azide in situ and use it for the azidochlorination of an alkene.

Materials:

-

Sodium azide (NaN₃)

-

Sodium hypochlorite (B82951) (NaClO) solution (e.g., household bleach)

-

Acetic acid (CH₃COOH)

-

Alkene substrate

-

Organic solvent (e.g., dichloromethane (B109758), though see safety note below)

-

Biphasic reaction setup (e.g., a two-phase system in a round-bottom flask with vigorous stirring)

Safety Precautions:

-

All operations must be conducted in a certified chemical fume hood.

-

A blast shield must be in place throughout the experiment.

-

Personal Protective Equipment (PPE) is mandatory: safety goggles, face shield, flame-resistant lab coat, and appropriate chemical-resistant gloves.

-

Avoid all metal contact with azides. Use ceramic or plastic spatulas.[6]

-

Do not use halogenated solvents like dichloromethane or chloroform (B151607) with sodium azide reactions as this can form explosive diazidomethane and triazidomethane. [7] For the trapping reaction, a less reactive solvent should be chosen if possible, and the immediate consumption of the generated chlorine azide is critical.

-

Never attempt to isolate or concentrate the chlorine azide.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate in an appropriate organic solvent.

-

In a separate container, prepare an aqueous solution of sodium azide and sodium hypochlorite.

-

Cool the alkene solution in an ice bath.

-

Slowly add the aqueous azide/hypochlorite solution to the vigorously stirred alkene solution to create a biphasic mixture.

-

Slowly add acetic acid dropwise to the biphasic mixture. This will generate hydrazoic acid (HN₃) and hypochlorous acid (HOCl) in situ, which then react to form chlorine azide.

-

The chlorine azide is generated at the aqueous-organic interface and is immediately trapped by the alkene in the organic layer to form the desired 1,2-azidochloride product.[5]

-

Maintain vigorous stirring and a low temperature throughout the reaction.

-

Upon completion of the reaction (monitored by appropriate analytical techniques such as TLC or GC-MS), the reaction mixture must be quenched carefully. A solution of sodium thiosulfate (B1220275) can be used to destroy any remaining azide and hypochlorite.

Decomposition Pathway

The decomposition of chlorine azide is a highly exothermic process that results in the formation of nitrogen gas and chlorine gas.

Overall Decomposition Reaction: 2 ClN₃(g) → 3 N₂(g) + Cl₂(g)

The extreme instability of chlorine azide is due to the large positive enthalpy of formation. While a detailed, step-by-step mechanistic pathway with all intermediates is complex and not fully elucidated in readily available literature, the decomposition is understood to proceed through the release of highly stable dinitrogen (N₂), which is a thermodynamically very favorable process.

Logical Relationships for Safe Handling

A logical and systematic approach to safety is paramount when the use of chlorine azide is contemplated. The following diagram illustrates the key decision-making and safety protocols.

Conclusion

Concentrated chlorine azide is an exceptionally dangerous material with a high potential for explosive decomposition from minimal stimuli. Its inherent instability necessitates the utmost caution and the implementation of rigorous safety protocols. The use of in situ generation and trapping methods is the only recommended approach for its application in a research setting. A thorough understanding of its hazardous properties and a commitment to meticulous safety procedures are essential for any professional considering its use. The information provided in this guide is intended to foster a culture of safety and to prevent accidental detonations and injuries in the laboratory.

References

- 1. Chlorine azide - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Chlorine azide (Cl(N3)) | ClN3 | CID 61708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

Unraveling the Thermal Instability of Chlorine Azide: A Deep Dive into its Decomposition Mechanism

For Immediate Release

[City, State] – [Date] – Chlorine azide (B81097) (ClN₃), a highly energetic and notoriously unstable inorganic compound, has long been a subject of intense scientific scrutiny due to its explosive nature. A comprehensive understanding of its thermal decomposition mechanism is paramount for ensuring safety in its handling and for its potential applications in specialized chemical synthesis. This technical guide provides an in-depth analysis of the core mechanisms governing the thermal breakdown of chlorine azide, drawing upon available experimental and theoretical data to illuminate the intricate pathways of its decay.

Executive Summary

Chlorine azide's thermal decomposition is characterized by a low activation energy, leading to a rapid and often explosive release of energy. The decomposition proceeds primarily through two competing unimolecular pathways, yielding distinct sets of products. The dominant pathway involves the homolytic cleavage of the weak Cl-N bond, producing a chlorine radical and an azide radical. A secondary, concerted elimination pathway results in the formation of chloronitrene and molecular nitrogen. This guide synthesizes the current understanding of these mechanisms, presenting quantitative data where available, detailing experimental and theoretical methodologies, and providing a visual representation of the decomposition pathways.

Primary Decomposition Pathways

The thermal decomposition of chlorine azide is understood to proceed through two main channels:

-

Radical Channel (Dominant): This pathway involves the fission of the chlorine-nitrogen bond, which is the weakest bond in the molecule. This homolytic cleavage results in the formation of a chlorine atom (Cl•) and an azide radical (•N₃). This channel is generally considered the lower energy pathway and is therefore the dominant mechanism in the initial stages of thermal decomposition.

ClN₃ → Cl• + •N₃

-

Concerted Elimination Channel: This pathway involves a concerted mechanism where the chlorine atom migrates and a molecule of dinitrogen (N₂) is eliminated simultaneously, leading to the formation of chloronitrene (NCl).

ClN₃ → NCl + N₂

While photodissociation studies have provided significant insights into these product channels, direct experimental determination of the thermal rate constants and branching ratios is challenging due to the compound's extreme sensitivity.

Quantitative Kinetic and Thermodynamic Data

Due to the hazardous nature of chlorine azide, comprehensive experimental kinetic data for its thermal decomposition is sparse in the literature. Most of the available quantitative information is derived from theoretical calculations and studies of related azide compounds.

| Parameter | Value | Method | Reference(s) |

| Enthalpy of Formation (ΔHf°) | Data not available in search results | Not specified | |

| Activation Energy (Ea) - Radical Channel | Value not explicitly found in search results for thermal decomposition; theoretical calculations are the most likely source. | Ab initio calculations | [1][2] |

| Activation Energy (Ea) - Concerted Channel | Value not explicitly found in search results for thermal decomposition; theoretical calculations are the most likely source. | Ab initio calculations | [3] |

| Rate Constant (k) - Radical Channel | Temperature and pressure dependent; best determined by theoretical methods like RRKM theory. | RRKM/Master Equation Analysis | [4][5] |

| Rate Constant (k) - Concerted Channel | Temperature and pressure dependent; best determined by theoretical methods like RRKM theory. | RRKM/Master Equation Analysis | [4][5] |

Note: The lack of precise experimental values in the table highlights the reliance on computational chemistry for understanding the kinetics of highly unstable molecules like chlorine azide. The provided references point to the methodologies used for similar systems.

Experimental and Theoretical Methodologies

The investigation of the thermal decomposition of highly explosive materials like chlorine azide necessitates specialized and often indirect experimental techniques, complemented by robust theoretical calculations.

Experimental Protocols

Given the extreme sensitivity of chlorine azide, traditional pyrolysis techniques are often unsuitable. The following experimental approaches, primarily used for related energetic materials, provide a framework for how such a system could be studied:

-

Shock Tube Studies: This technique allows for the rapid heating of a gas sample to high temperatures, enabling the study of unimolecular decomposition kinetics on very short timescales. The formation of products can be monitored using techniques like laser absorption spectroscopy or mass spectrometry.

-

Flash Photolysis with Time-Resolved Spectroscopy: While initiated by light, this method provides invaluable information about the primary dissociation products and their subsequent reactions. By analyzing the transient absorption or emission spectra, the identities and kinetics of the nascent fragments can be determined.

-

Matrix Isolation Spectroscopy: This technique involves trapping the molecule of interest in an inert gas matrix at cryogenic temperatures. The trapped molecules can then be gently heated (thermolysis) or irradiated (photolysis), and the resulting products can be identified using infrared or UV-Vis spectroscopy. This method is particularly useful for identifying reactive intermediates.

Theoretical and Computational Protocols

In the absence of extensive experimental data, computational chemistry plays a pivotal role in elucidating the thermal decomposition mechanism of chlorine azide.

-

Ab Initio Calculations: These first-principles quantum chemistry methods are used to calculate the potential energy surface of the molecule. By locating the transition states for the different decomposition pathways, the activation energies can be determined. Common methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) theory.

-

Density Functional Theory (DFT): DFT provides a computationally less expensive alternative to ab initio methods for calculating the electronic structure and energies of molecules and transition states.

-

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory / Master Equation Analysis: Once the potential energy surface and vibrational frequencies are known from quantum chemical calculations, RRKM theory can be used to calculate the unimolecular rate constants for the different decomposition channels as a function of temperature and pressure. Master equation modeling can further refine these calculations by accounting for collisional energy transfer.

Mechanistic Visualization

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the study and decomposition of chlorine azide.

Figure 1: Primary unimolecular decomposition pathways of chlorine azide.

Figure 2: Interdisciplinary workflow for studying chlorine azide decomposition.

Conclusion

The thermal decomposition of chlorine azide is a complex process dominated by a low-energy radical fission pathway, with a minor contribution from a concerted elimination channel. While the extreme sensitivity of this compound has limited direct experimental investigation of its thermal kinetics, a consistent picture of the primary decomposition products has emerged from photodissociation and matrix isolation studies. Theoretical calculations, particularly ab initio potential energy surface mapping and RRKM analysis, are indispensable for obtaining the quantitative kinetic parameters that govern the decomposition rates. Future work in this area will likely focus on advanced computational studies to refine the understanding of the potential energy surfaces and the dynamics of the decomposition, as well as the development of novel, safe experimental techniques to validate these theoretical predictions. This integrated approach is crucial for both fundamental chemical understanding and the safe handling of this and other high-energy materials.

References

An In-depth Technical Guide on the Reactivity of Chlorine Azide with Alkali Metals

Executive Summary

This technical guide provides a comprehensive overview of the predicted reactivity of chlorine azide (B81097) (ClN₃) with alkali metals (Lithium, Sodium, Potassium, Rubidium, and Cesium). Chlorine azide is a notoriously unstable and explosive compound.[1] Alkali metals are highly reactive reducing agents.[2] The combination of these two classes of reagents is anticipated to result in an extremely exothermic and potentially explosive reaction. This document outlines the predicted reaction pathways, summarizes the properties of the reactants, provides established protocols for the synthesis of chlorine azide, and emphasizes the critical safety considerations for handling these hazardous materials.

Predicted Reactivity and Products

While specific kinetic and thermodynamic data for the reaction of chlorine azide with alkali metals are not available, the reaction is expected to proceed via a rapid redox mechanism. The alkali metal would act as a strong reducing agent, and the chlorine azide as a potent oxidizing agent. The predicted overall reaction is the formation of the corresponding alkali metal chloride and the liberation of nitrogen gas.

General Reaction Equation:

2 M(s) + 2 ClN₃ → 2 MCl(s) + 3 N₂(g)

Where M represents an alkali metal (Li, Na, K, Rb, Cs).

The reaction with sodium, in particular, has been noted to be explosive.[1] The reactivity is expected to increase down the group of alkali metals, from lithium to cesium, in line with their increasing electropositivity and reactivity.[3]

Data Presentation: Properties of Reactants and Predicted Products

The following table summarizes key properties of the reactants and the predicted products of the reaction.

| Compound | Formula | Molar Mass ( g/mol ) | Physical State at STP | Key Hazards |

| Reactants | ||||

| Chlorine Azide | ClN₃ | 77.47 | Colorless gas or pale yellow liquid | Extremely explosive, shock and friction sensitive, toxic.[1] |

| Lithium | Li | 6.94 | Soft, silvery-white solid | Highly reactive, flammable, corrosive. |

| Sodium | Na | 22.99 | Soft, silvery-white solid | Highly reactive, flammable, corrosive, reacts violently with water. |

| Potassium | K | 39.10 | Soft, silvery-white solid | Highly reactive, flammable, corrosive, reacts violently with water. |

| Rubidium | Rb | 85.47 | Soft, silvery-white solid | Extremely reactive, pyrophoric, reacts explosively with water. |

| Cesium | Cs | 132.91 | Soft, golden-yellow solid | Extremely reactive, pyrophoric, reacts explosively with water. |

| Predicted Products | ||||

| Lithium Chloride | LiCl | 42.39 | White crystalline solid | Irritant. |

| Sodium Chloride | NaCl | 58.44 | White crystalline solid | Generally non-hazardous. |

| Potassium Chloride | KCl | 74.55 | White crystalline solid | Generally non-hazardous. |

| Rubidium Chloride | RbCl | 120.92 | White crystalline solid | Generally non-hazardous.[4] |

| Cesium Chloride | CsCl | 168.36 | White crystalline solid | Generally non-hazardous. |

| Nitrogen Gas | N₂ | 28.01 | Colorless, odorless gas | Asphyxiant in high concentrations. |

Experimental Protocols: Synthesis of Chlorine Azide

DANGER: Chlorine azide is a highly explosive and toxic substance. These procedures should only be carried out by experienced chemists in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including facial protection and heavy-duty gloves.

In Situ Generation and Trapping of Chlorine Azide for Azidochlorination of Alkenes

This method is adapted from a safer procedure for the azidochlorination of alkenes, where chlorine azide is generated in situ and immediately reacted, avoiding its isolation.[5]

Materials:

-

Sodium azide (NaN₃)

-

Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)

-

Acetic acid (CH₃COOH)

-

Organic solvent (e.g., dichloromethane, though note the potential for explosive diazidomethane formation with excess azide)[6]

-

Alkene substrate

Procedure:

-

A biphasic mixture is prepared, typically with an aqueous solution of sodium azide and sodium hypochlorite, and an organic solution of the alkene.

-

The mixture is vigorously stirred to create a large interfacial area.

-

Acetic acid is added slowly to the aqueous phase. This acidifies the solution, leading to the formation of hypochlorous acid (HOCl), which then reacts with the azide to form chlorine azide.[7]

-

The chlorine azide is formed at the interface and immediately reacts with the alkene in the organic phase.[5]

-

This method avoids the accumulation of a significant concentration of free chlorine azide.[5]

Preparation from Sodium Hypochlorite and Sodium Azide with Acetic Acid

This method produces a solution of chlorine azide. Concentrated chlorine azide is notoriously unstable.[1]

Materials:

-

Sodium hypochlorite (NaOCl) solution

-

Sodium azide (NaN₃)

-

Acetic acid (CH₃COOH)

Procedure:

-

An aqueous solution of sodium hypochlorite and sodium azide is prepared.

-

With cooling and stirring, acetic acid is added to the solution.[1][8]

-

The chlorine azide formed can be extracted into a suitable organic solvent.

Mandatory Visualizations

Predicted Reaction Pathway of Chlorine Azide with an Alkali Metal

Caption: Predicted explosive reaction pathway of an alkali metal (M) with chlorine azide.

Experimental Workflow for In Situ Generation of Chlorine Azidedot

// Node definitions start [label="Start: Prepare Biphasic System", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; aqueous [label="Aqueous Phase:\nNaN₃ + NaOCl", fillcolor="#FFFFFF", fontcolor="#202124"]; organic [label="Organic Phase:\nSubstrate (e.g., Alkene)", fillcolor="#FFFFFF", fontcolor="#202124"]; acid_add [label="Slowly add\nAcetic Acid (CH₃COOH)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; generation [label="In Situ Generation of ClN₃\nat Interface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="Immediate Reaction\nwith Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Product Isolation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> aqueous [color="#4285F4"]; start -> organic [color="#4285F4"]; aqueous -> acid_add [color="#4285F4"]; acid_add -> generation [color="#4285F4"]; generation -> reaction [label="Trapping", color="#34A853"]; organic -> reaction [color="#34A853"]; reaction -> workup [color="#4285F4"]; }

References

- 1. Chlorine azide - Wikipedia [en.wikipedia.org]

- 2. mahidaacademy.org [mahidaacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Rubidium chloride - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Kinetics and mechanism of the reaction of sodium azide with hypochlorite in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sciencemadness Discussion Board - chlorine azide - Powered by XMB 1.9.11 [sciencemadness.org]

Theoretical and Computational Exploration of Chlorine Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine azide (B81097) (ClN₃) is a highly energetic and unstable inorganic compound that has garnered significant interest in theoretical and computational chemistry due to its unique electronic structure and complex decomposition pathways. This technical guide provides an in-depth overview of the theoretical and computational studies of chlorine azide, focusing on its molecular properties, decomposition mechanisms, and the computational methodologies employed to investigate this hazardous yet scientifically intriguing molecule. Given its extreme sensitivity, theoretical and computational approaches are indispensable for safely probing its characteristics.

Molecular Structure and Properties

The molecular structure of chlorine azide has been elucidated through both experimental techniques and computational methods. Microwave spectroscopy has provided precise experimental data on its geometry, which serves as a benchmark for theoretical calculations. A plethora of computational methods, ranging from Hartree-Fock (HF) and Density Functional Theory (DFT) to more sophisticated multireference methods like Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), have been employed to predict its structural parameters and other properties.

Data Presentation: Molecular Geometry and Physicochemical Properties

The following tables summarize key quantitative data for chlorine azide, comparing experimental values with those obtained from various computational methods.

Table 1: Geometric Parameters of Chlorine Azide

| Parameter | Experimental Value[1] | Computational Method | Calculated Value | Reference |

| Bond Lengths (Å) | ||||

| Cl–N₁ | 1.745 ± 0.005 | LCAO-MO-SCF | 1.74 | [2] |

| N₁–N₂ | 1.252 ± 0.010 | LCAO-MO-SCF | 1.24 | [2] |

| N₂–N₃ | 1.133 ± 0.010 | LCAO-MO-SCF | 1.14 | [2] |

| Bond Angles (°) | ||||

| Cl–N₁–N₂ | 108.83 ± 0.5 | LCAO-MO-SCF | 109.0 | [2] |

| N₁–N₂–N₃ | 171.93 ± 0.5 | LCAO-MO-SCF | 173.2 | [2] |

Table 2: Physicochemical and Thermochemical Data for Chlorine Azide

| Property | Experimental/Reference Value | Method | Reference |

| Molecular Weight | 77.473 g/mol | - | [3] |

| Ionization Energy | 10.20 ± 0.01 eV | Photoelectron Spectroscopy | [4] |

| Electron Affinity | 2.48 ± 0.20 eV | Ion Cyclotron Resonance | [4] |

| Appearance | Colorless gas, yellow-orange liquid | - | [3] |

| Boiling Point | -15 °C | - | [3] |

| Melting Point | -100 °C | - | [3] |

Experimental Protocols

Due to the extremely hazardous nature of chlorine azide, which can detonate spontaneously, its synthesis and handling require stringent safety protocols. Most modern studies employ in situ generation to avoid the isolation of the pure substance.

In Situ Synthesis of Chlorine Azide for Azidochlorination of Alkenes

This protocol is adapted from a procedure developed for the safe generation and immediate trapping of chlorine azide.[5]

Materials:

-

Sodium azide (NaN₃)

-

Sodium hypochlorite (B82951) (NaOCl) solution (e.g., household bleach)

-

Acetic acid (CH₃COOH)

-

Organic solvent (e.g., dichloromethane (B109758) or the reaction solvent)

-

Alkene substrate

Procedure:

-

The reaction is performed in a biphasic system to ensure that the generated chlorine azide is immediately dissolved in the organic phase containing the alkene, minimizing its concentration in the gaseous phase.

-

A solution of the alkene in an organic solvent is prepared in a reaction vessel equipped with a stirrer and maintained at a controlled temperature (typically low temperatures are preferred to manage the exothermicity of the trapping reaction).

-

An aqueous solution of sodium azide and sodium hypochlorite is prepared.

-

The aqueous solution is added to the stirred organic solution.

-

Acetic acid is added slowly to the biphasic mixture. The acid catalyzes the formation of chlorine azide, which is then immediately consumed by the alkene in the organic phase.

-

The reaction progress is monitored by standard analytical techniques (e.g., TLC, GC-MS) on quenched aliquots.

-

Upon completion, the reaction mixture is carefully quenched and worked up to isolate the azidochloride product.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood behind a blast shield.

-

Personal protective equipment, including safety glasses, a face shield, and heavy-duty gloves, is mandatory.

-

Metal spatulas and ground glass joints should be avoided as they can initiate the explosive decomposition of azides.

-

The scale of the reaction should be kept as small as possible.

Computational Methodologies

A variety of computational methods have been applied to study the electronic structure, spectroscopy, and reactivity of chlorine azide. The choice of method depends on the property of interest and the desired level of accuracy.

Ab Initio and Density Functional Theory Methods

-

Hartree-Fock (HF): While a fundamental ab initio method, HF often provides only a qualitative description due to the neglect of electron correlation.

-

Density Functional Theory (DFT): DFT methods, particularly those including a portion of exact exchange (hybrid functionals) such as B3LYP, have been used to investigate the ground-state properties of azides.[2] However, for excited states and bond-breaking processes, standard DFT can be unreliable.

-

Multireference Methods (CASSCF and MRCI): Due to the multiconfigurational nature of its excited states and along the decomposition pathways, multireference methods are often necessary for an accurate description of chlorine azide's photochemistry.

-

Complete Active Space Self-Consistent Field (CASSCF): This method provides a good qualitative description of the electronic structure by including all important electronic configurations in the "active space." The selection of the active space is crucial and typically includes the σ and σ* orbitals of the bonds being broken and formed, as well as the π and π* orbitals of the azide moiety.

-

Multireference Configuration Interaction (MRCI): To achieve quantitative accuracy, CASSCF wavefunctions are often used as a reference for subsequent MRCI calculations, which account for dynamic electron correlation.

-

Basis Sets

The choice of basis set is critical for obtaining accurate results. For chlorine-containing compounds, polarized and diffuse functions are generally necessary. Common choices include Pople-style basis sets (e.g., 6-311+G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ).

Decomposition Pathways

The decomposition of chlorine azide can be initiated by thermal energy or by absorption of light (photodissociation). Computational studies have been instrumental in elucidating the complex mechanisms of these processes.

Photodissociation

The photodissociation of chlorine azide has been extensively studied at various wavelengths, including 157 nm, 193 nm, and 248 nm.[4][6] The primary dissociation channel is the cleavage of the Cl–N bond, leading to a chlorine atom and an azide radical (N₃).

Cl–N₃ + hν → Cl + N₃

Computational studies have shown that the nature of the azide radical produced (linear vs. cyclic) and its electronic and vibrational state depend on the excitation wavelength and the electronic state of the parent molecule accessed. For example, at 157 nm, theoretical studies suggest a pathway leading to the formation of the cyclic N₃ isomer.[7]

Thermal Decomposition

While less studied computationally than its photodissociation, the thermal decomposition of chlorine azide is of great practical importance due to its instability. The initial step is also believed to be the cleavage of the weak Cl–N bond. The activation energy for this process is a key parameter determining its thermal stability. Computational studies on the thermal decomposition of other small azides can provide insights into the expected pathways for ClN₃, which likely involve radical chain mechanisms following the initial bond rupture.

Mandatory Visualizations

Computational Workflow for Chlorine Azide Studies

Caption: A typical computational workflow for studying chlorine azide.

Photodissociation Pathway of Chlorine Azide at 157 nm

Caption: Simplified photodissociation pathway of ClN₃ at 157 nm.

Logical Relationship of Decomposition Products

Caption: Relationship between chlorine azide and its primary decomposition products.

Conclusion

Theoretical and computational chemistry provides essential tools for understanding the fundamental properties and reactive nature of hazardous materials like chlorine azide. The synergy between experimental data and high-level computations has been crucial in building a detailed picture of its molecular structure, electronic states, and complex decomposition dynamics. Future computational work will likely focus on refining our understanding of its thermal decomposition pathways and exploring its reactivity with other molecules in greater detail, paving the way for safer handling and potential applications of this energetic compound in controlled chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorine azide - Wikipedia [en.wikipedia.org]

- 4. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 5. G03 Manual: CASSCF [wild.life.nctu.edu.tw]

- 6. researchgate.net [researchgate.net]

- 7. ORCA Input Library - CASSCF calculations [sites.google.com]

An In-depth Technical Guide on the Core Explosive Characteristics of Chlorine Azide: A Review of Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine azide (B81097) (ClN₃) is a highly reactive and dangerously explosive inorganic compound first synthesized by Friedrich Raschig in 1908.[1] Composed of a chlorine atom covalently bonded to an azide group, this substance is notorious for its extreme instability, often detonating spontaneously without apparent provocation.[1] Early research into its properties was fraught with hazard, yet essential for understanding the fundamental nature of this energetic material. This technical guide provides a comprehensive overview of the early studies on the explosive characteristics of chlorine azide, focusing on the foundational work that established its reputation as a substance of extreme sensitivity. The information presented herein is intended for research and scientific professionals and underscores the significant hazards associated with this compound.

Physical and Chemical Properties

Early investigations identified chlorine azide as a colorless gas at room temperature and a yellow-orange liquid when condensed.[1] Due to its inherent instability, precise measurements of its physical properties were challenging. However, early researchers were able to approximate some key values.

| Property | Value | Reference |

| Melting Point | approx. -100 °C | [1] |

| Boiling Point | approx. -15 °C | [1] |

| Appearance | Colorless gas; Yellow-orange liquid | [1] |

| Solubility | Soluble in various organic solvents | [1] |

Explosive Characteristics

The most prominent feature of chlorine azide is its extreme sensitivity to various stimuli, making it one of the most sensitive and treacherous explosives known. Early studies qualitatively described its propensity to explode violently.

Sensitivity to Initiation

Chlorine azide is exceptionally sensitive to shock, friction, and heat. The early literature emphasizes that even minute energy inputs can lead to violent detonation. It has been noted to explode on contact with a variety of substances.[1]

| Stimulus | Observation from Early Studies |

| Impact | Described as "extremely sensitive"; explodes violently upon impact. |

| Friction | Described as "extremely sensitive"; explodes upon slight friction. |

| Heat | Unstable at all temperatures and may detonate upon warming. |

| Light | Sensitive to light, which can initiate decomposition and explosion. |

| Contact | Explodes on contact with various substances including phosphorus, silver azide, and sodium.[1] |

Due to the extreme danger, detailed quantitative sensitivity tests, such as fall hammer or friction apparatus tests, were not extensively documented in the very early literature in the way they are for more stable explosives. The primary finding was its classification as too sensitive for any practical application without significant dilution.

Experimental Protocols from Early Studies

The synthesis of chlorine azide, as detailed in early papers, requires extreme caution and is typically performed on a small scale in solution to mitigate the risk of explosion. The two primary methods described are based on the work of Raschig and later refined by others.

Raschig's Method (1908)

This method involves the acidification of a mixture of sodium hypochlorite (B82951) and sodium azide.

Reactants:

-

Sodium hypochlorite (NaClO) solution

-

Sodium azide (NaN₃) solution

-

Weak acid (e.g., acetic acid or boric acid)[2]

Procedure (as inferred from early descriptions):

-

A solution of sodium hypochlorite is mixed with a solution of sodium azide.

-

A weak acid, such as acetic acid, is carefully added to the mixture.

-

Chlorine azide is generated as a gas, which can be collected or used in situ.

The use of a weak acid is crucial to control the reaction rate and prevent the formation of highly unstable concentrations of chlorine azide.

Synthesis via Silver Azide

Another early method involves the reaction of chlorine gas with silver azide.

Reactants:

-

Silver azide (AgN₃)

-

Chlorine gas (Cl₂)

Procedure (as inferred from early descriptions):

-

A stream of dilute chlorine gas is passed over solid silver azide.

-

Chlorine azide is formed as a gaseous product.

This method is also extremely hazardous due to the sensitivity of both the reactant (silver azide) and the product.

References

A Technical Guide to the Solubility of Chlorine Azide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlorine azide (B81097) (ClN₃) is a notoriously unstable and extremely sensitive explosive.[1][2][3] It can detonate spontaneously at any temperature and is sensitive to shock and friction.[1][2] Work with chlorine azide should only be conducted by experienced professionals in a controlled laboratory setting with appropriate safety measures in place. This document is for informational purposes only and does not constitute a recommendation or endorsement for the synthesis or handling of this hazardous material.

Introduction

Chlorine azide is a highly reactive inorganic compound first synthesized in 1908.[1][3] Its unique chemical properties make it a point of interest in synthetic chemistry. However, its extreme instability necessitates that it is typically generated and used in situ, often in dilute solutions.[1][2][4] Understanding its solubility in various organic solvents is critical for its safe handling and for its application in chemical synthesis, particularly in the development of azide-containing compounds for pharmaceuticals and materials science.[5] This guide provides a summary of the known solubility characteristics of chlorine azide in organic solvents, outlines a general experimental approach for its solubility determination, and presents a workflow for handling this hazardous compound.

Solubility of Chlorine azide in Organic Solvents

Table 1: Qualitative Solubility of Chlorine Azide in Various Organic Solvents

| Solvent Class | Solvent | Reported Solubility | Reference |

| Hydrocarbons | Butane | Soluble | [1][2][3] |

| Pentane | Soluble | [1][2][3] | |

| Benzene | Soluble, less so than in ether | [1][2][3][6] | |

| Petrol Ether | Moderately soluble | [6] | |

| Alcohols | Methanol | Soluble | [1][2][3] |

| Ethanol | Soluble, moderately soluble at low temperatures | [1][2][3][6] | |

| Ethers | Diethyl Ether | Easily soluble | [1][2][3][6] |

| Ketones | Acetone | Soluble | [1][2][3] |

| Chlorinated Solvents | Chloroform (B151607) | Soluble, less so than in ether | [1][2][3][6] |

| Carbon Tetrachloride | Soluble | [1][2][3] | |

| Other | Carbon Disulfide | Soluble | [1][2][3] |

It is important to note that mixtures of azides with chlorinated solvents such as dichloromethane (B109758) and chloroform should be avoided as they can form explosive compounds.[7][8]

Experimental Protocol for the Determination of Chlorine Azide Solubility

The following is a generalized, hypothetical protocol for determining the solubility of chlorine azide. This procedure is designed with the extreme hazards of chlorine azide in mind and emphasizes in situ generation and immediate use in a dilute solution.

3.1. General Principles

-

In Situ Generation: Due to its explosive nature, chlorine azide should be generated in the solvent of interest immediately prior to the solubility measurement.[4]

-

Biphasic System: A biphasic system, where chlorine azide is generated in an aqueous layer and immediately extracted into the organic solvent being tested, can enhance safety.[4][9]

-

Small Scale: All experiments must be conducted on a very small scale.

-

Controlled Temperature: Low temperatures should be maintained to improve stability.

-